

3-Methylpyridazine-4-carboxylic acid and its derivatives

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Compound of Interest

Compound Name: 3-Methylpyridazine-4-carboxylic acid

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An In-depth Technical Guide on the Core of **3-Methylpyridazine-4-carboxylic Acid** and Its Derivatives

Abstract: **3-Methylpyridazine-4-carboxylic acid** is a heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, proposed synthetic routes, strategies for derivatization, and a roadmap for the systematic evaluation of its biological activity. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this emerging chemical scaffold.

Introduction and Current Landscape

3-Methylpyridazine-4-carboxylic acid (CAS 933715-17-4) is a pyridazine derivative characterized by a methyl group at the 3-position and a carboxylic acid at the 4-position of the pyridazine ring.^{[1][2][3][4]} While commercially available from several suppliers, detailed scientific literature on its synthesis, derivatization, and biological applications is limited. This guide aims to bridge this gap by providing a scientifically grounded framework for its investigation. By leveraging established principles of heterocyclic chemistry, we will outline plausible synthetic methodologies and a strategic approach to unlocking the therapeutic potential of its derivatives.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a core compound is fundamental to its development. The following table summarizes the known and predicted properties of **3-Methylpyridazine-4-carboxylic acid**.

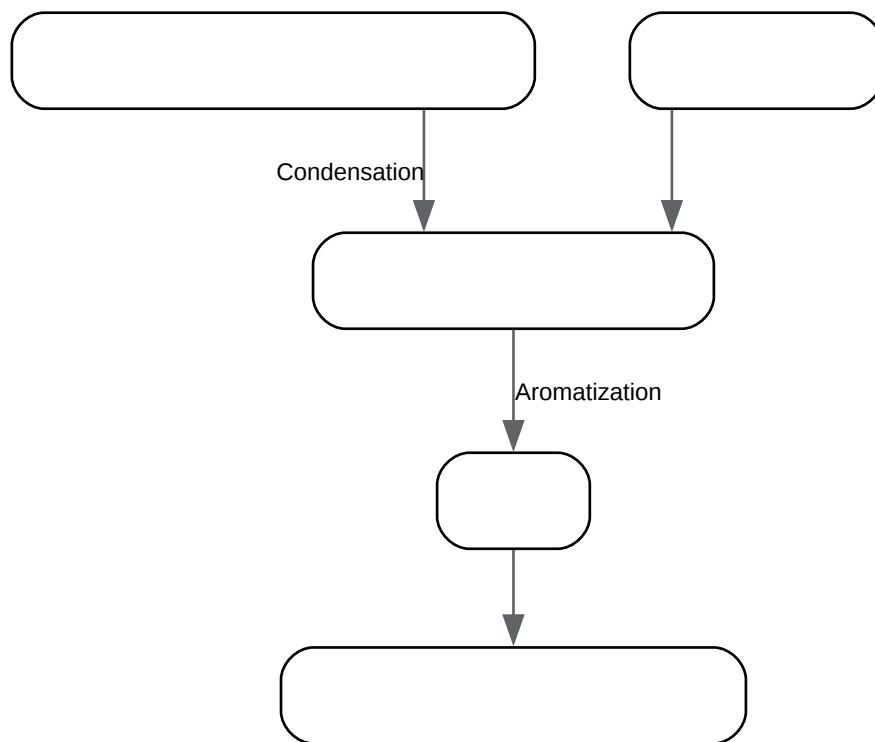
Property	Value	Source
CAS Number	933715-17-4	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [2]
Molecular Weight	138.13 g/mol	[1]
Appearance	Solid (predicted)	
Purity	>95% (typical from suppliers)	
SMILES	Cc1c(C(=O)O)cnn1	
InChI Key	UTQRGFJATKOAMS- UHFFFAOYSA-N	

Proposed Synthetic Routes for **3-Methylpyridazine-4-carboxylic acid**

While specific literature on the synthesis of **3-Methylpyridazine-4-carboxylic acid** is scarce, we can propose plausible synthetic routes based on established reactions for related pyridazine and pyridine carboxylic acids. The choice of a particular route would depend on the availability of starting materials, desired scale, and safety considerations.

Route 1: From a Dicarbonyl Compound and Hydrazine

A common method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine. For the target molecule, a suitable precursor would be a 2-methyl-3-oxo-succinaldehyde derivative.



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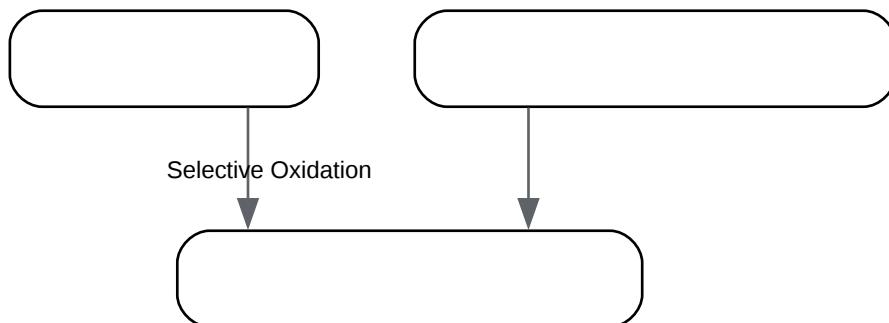
Caption: Proposed synthesis of **3-Methylpyridazine-4-carboxylic acid** via condensation and oxidation.

Experimental Protocol (Hypothetical):

- Condensation: Dissolve the 2-methyl-3-oxo-succinaldehyde derivative (1.0 eq) in a suitable solvent such as ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
- Oxidation: After cooling, add an oxidizing agent (e.g., bromine in acetic acid or air bubbling with a catalyst) to the dihydropyridazine intermediate. Stir at room temperature until the aromatization is complete.
- Work-up and Purification: Quench the reaction, adjust the pH to precipitate the carboxylic acid, and collect the solid by filtration. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Oxidation of a Precursor

Another viable approach is the oxidation of a precursor molecule, such as 3,4-dimethylpyridazine. This method is analogous to the synthesis of pyridine carboxylic acids from their corresponding methylpyridines.[\[5\]](#)[\[6\]](#)



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Caption: Synthesis via selective oxidation of 3,4-dimethylpyridazine.

Experimental Protocol (Hypothetical):

- Oxidation: Suspend 3,4-dimethylpyridazine (1.0 eq) in water. Heat the mixture to 70-80 °C and add a strong oxidizing agent like potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over several hours.
- Work-up: After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide byproduct.
- Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

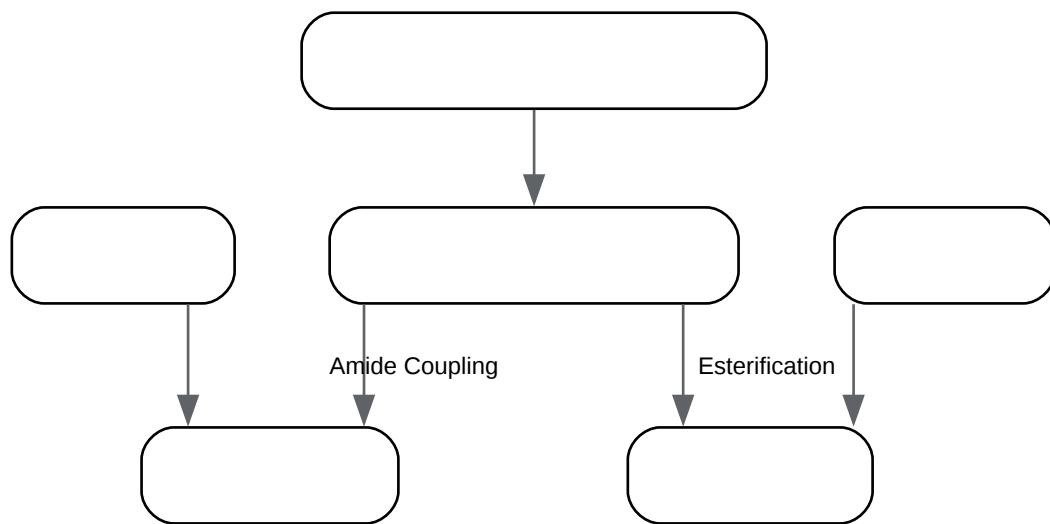
Derivatization Strategies for Drug Discovery

The carboxylic acid group of **3-Methylpyridazine-4-carboxylic acid** is an excellent handle for chemical modification to generate a library of derivatives with diverse physicochemical and biological properties.

Amide and Ester Formation

Standard coupling reactions can be employed to synthesize a variety of amides and esters. These derivatives can modulate properties such as solubility, cell permeability, and target

engagement.



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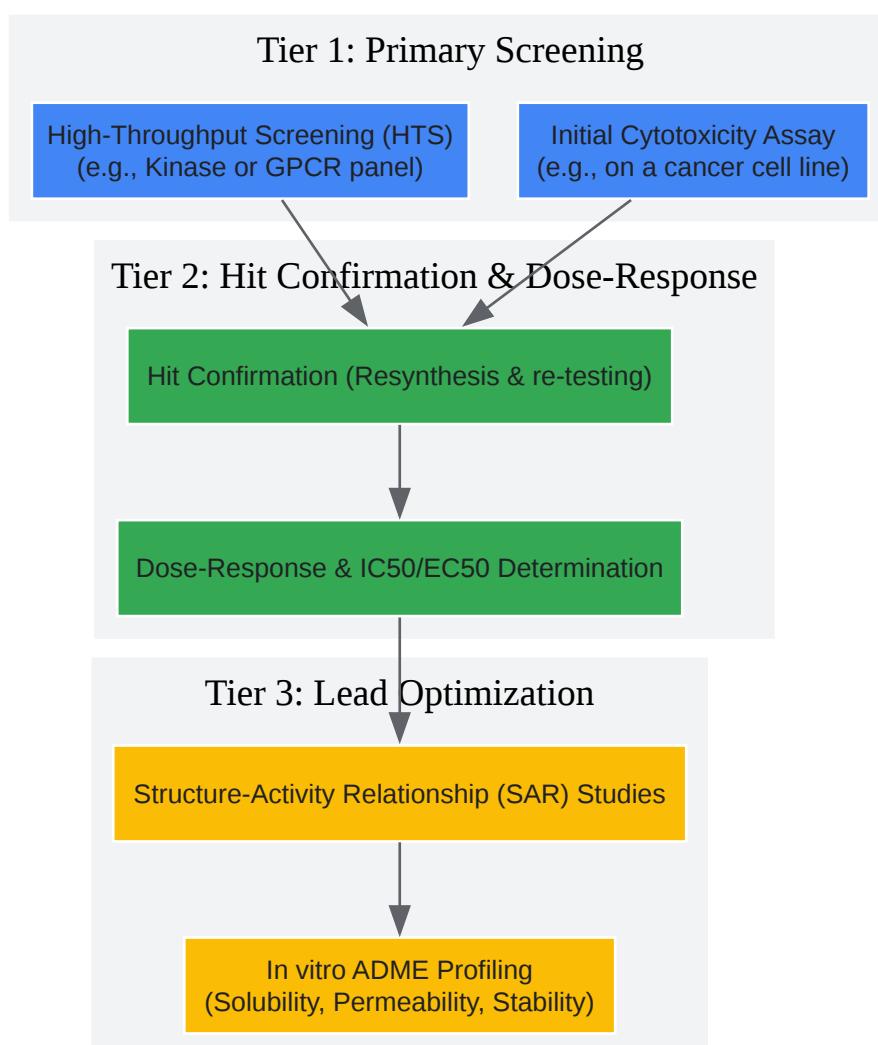
Caption: Workflow for the synthesis of amide and ester derivatives.

Experimental Protocol: Amide Synthesis (General)

- Activation: To a solution of **3-Methylpyridazine-4-carboxylic acid** (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 15 minutes at room temperature.
- Coupling: Add the desired amine (1.2 eq) to the reaction mixture.
- Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
- Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or preparative HPLC.

Proposed Biological Evaluation Cascade

A systematic approach is crucial for evaluating the biological activity of the newly synthesized derivatives. A tiered screening cascade allows for the efficient identification of promising lead compounds.



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Caption: A tiered workflow for the biological evaluation of derivatives.

This cascade begins with broad screening to identify initial "hits," followed by confirmation and potency determination. Promising compounds then enter the lead optimization phase, where systematic structural modifications are made to improve their pharmacological profile.

Conclusion and Future Directions

3-Methylpyridazine-4-carboxylic acid represents an under-explored chemical scaffold with significant potential for the development of novel therapeutics. This guide provides a foundational framework for initiating a research program centered on this molecule. By

employing the proposed synthetic strategies, derivatization workflows, and biological evaluation cascades, researchers can systematically explore the chemical space around this core and potentially identify novel compounds with valuable biological activities. Future work should focus on executing these proposed studies to generate empirical data and validate the hypotheses presented herein.

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